3,5-dimethyl-N-propylcyclohexan-1-amine
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Overview
Description
3,5-Dimethyl-N-propylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a cycloalkane derivative featuring a cyclohexane ring substituted with two methyl groups at the 3rd and 5th positions and a propylamine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-propylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of hexane derivatives.
Substitution Reactions:
Amination: The propylamine group can be introduced via reductive amination of the corresponding ketone or aldehyde derivative of the cyclohexane ring using propylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts, solvents, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl chloride) with aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
3,5-Dimethyl-N-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine derivative of cyclohexane.
3,5-Dimethylcyclohexanol: A similar compound with hydroxyl groups instead of an amine group.
N-Propylcyclohexanamine: A compound with a similar structure but without the methyl substitutions.
Uniqueness
3,5-Dimethyl-N-propylcyclohexan-1-amine is unique due to the presence of both methyl and propylamine groups on the cyclohexane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3,5-dimethyl-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
YKGZMILBFJPART-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC(CC(C1)C)C |
Origin of Product |
United States |
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